molecular formula C13H18N4 B1610165 5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole CAS No. 285984-51-2

5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole

Cat. No. B1610165
CAS RN: 285984-51-2
M. Wt: 230.31 g/mol
InChI Key: XCKVJAWYMIZRMF-UHFFFAOYSA-N
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Description

5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

285984-51-2

Product Name

5-Amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-tert-butyl-2-(6-methylpyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-9-5-6-10(8-15-9)17-12(14)7-11(16-17)13(2,3)4/h5-8H,14H2,1-4H3

InChI Key

XCKVJAWYMIZRMF-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N

Canonical SMILES

CC1=NC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the procedure described in Example 308A Step 1, to a solution of 4,4-dimethyl-3-oxopentanenitrile (782 mg, 6.25 mmol) in anhydrous EtOH (30 ml) was added 5-hydrazinyl-2-methylpyridine (1 g, 8.12 mmol) and the reaction mixture was heated at 80° C. overnight. The residue was purified by silica gel chromatography (DCM/EtOAc 10-50%) to afford 3-tert-butyl-1-(6-methylpyridin-3-yl)-1H-pyrazol-5-amine (95 mg, 7%). 1H NMR (300 MHz, CDCl3) δ 1.34 (s, 9H), 2.59 (s, 3H), 3.67 (brs, 2H), 5.56 (s, 1H), 7.25 (d, J=9 Hz, 1H), 7.81 (d, J=9 Hz, 1H), 8.74 (s, 1H); LC-MS (ESI) m/z 231 (M+H)+.
Quantity
782 mg
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reactant
Reaction Step One
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1 g
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reactant
Reaction Step Two
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Quantity
30 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-hydrazino-2-methyl-pyridine (8.0 g, 65.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 79.9 mmol) in EtOH (200 mL) containing 6 N HCl (6 mL) was refluxed for 17 h, then cooled to room temperature. Solid sodium hydrogen carbonate was added to neutralize the solution. The slurry was filtered. The filtrate was concentrated. Column chromatography (silica gel, 2.5″×5″, eluant=EtOAc) afforded the desired 5-amino-3-tert-butyl-1-(2-methylpyridine-5-yl)pyrazole (9.21 g, 62%) as a tan solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-hydrazinyl-2-methylpyridine hydrochloride from Example B27 (5.0 g, 31.4 mmol) and 4,4-dimethyl-3-oxopentanenitrile (8.3 g, 66.3 mmol) in EtOH (50 mL) was heated at reflux overnight. The reaction was concentrated and the residue was dissolved in EtOAc and neutralized with saturated Na2CO3 solution. The organic layer was dried (Na2SO4), concentrated in vacuo and purified by column chromatography to yield 3-tert-butyl-1-(6-methylpyridin-3-yl)-1H-pyrazol-5-amine (5.2 g, 71% yield). 1HNMR (400 MHz, CDCl3) δ 8.72 (s, 1 H), 7.81 (dd, J=8.0, 2.4 Hz, 1 H), 7.23 (d, J=8.4 Hz, 1 H), 5.54 (s, 1 H), 3.71 (br s, 1 H), 2.58 (s, 3 H), 1.29 (s, 9 H); MS (ESI) m/z: 231.2 (M+H+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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